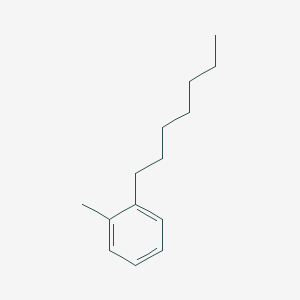
1-Heptyl-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Heptyl-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene (methylbenzene) with 1-bromoheptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and advanced separation techniques to purify the final product.
化学反应分析
Types of Reactions: 1-Heptyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring, although this is less common.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) for bromination and nitration, respectively.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
科学研究应用
1-Heptyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Heptyl-2-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The benzene ring’s electron-rich nature facilitates these reactions, allowing for the introduction of various substituents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
1-Heptyl-2-methylbenzene can be compared with other alkylbenzenes such as:
Toluene (Methylbenzene): Similar structure but with a single methyl group.
Ethylbenzene: Contains an ethyl group instead of a heptyl group.
Cumene (Isopropylbenzene): Contains an isopropyl group.
Uniqueness: this compound’s uniqueness lies in its longer heptyl chain, which imparts different physical and chemical properties compared to shorter alkyl-substituted benzenes
属性
CAS 编号 |
86316-74-7 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
1-heptyl-2-methylbenzene |
InChI |
InChI=1S/C14H22/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-7,11H2,1-2H3 |
InChI 键 |
YGDQXQVHCOFEEP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


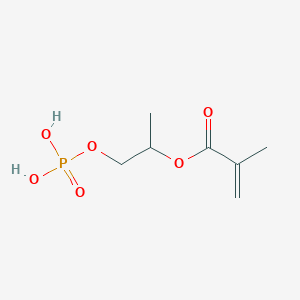
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
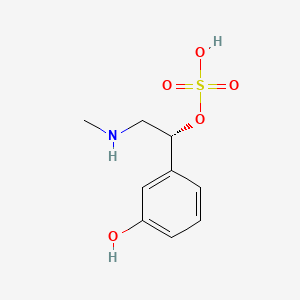
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)

![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
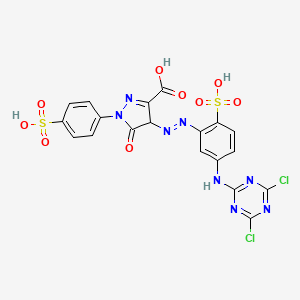
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)
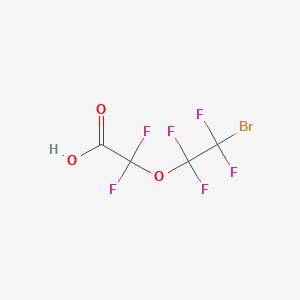
![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
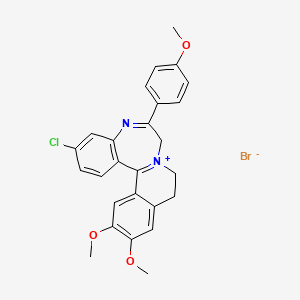
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)
